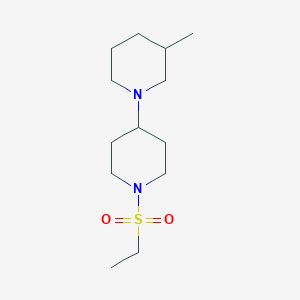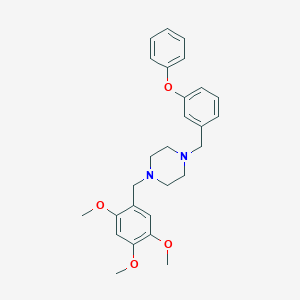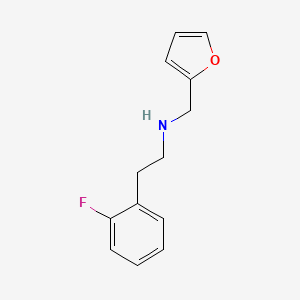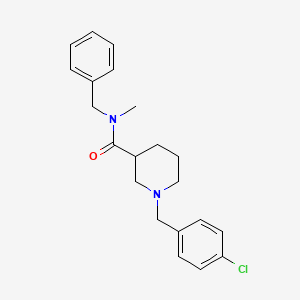![molecular formula C14H11BrClN3OS B14920799 N-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14920799.png)
N-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl and benzoyl groups, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4-bromophenylhydrazine with 4-chlorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or hydrazines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-BROMOPHENYL)-2-(4-FLUOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
- N~1~-(4-CHLOROPHENYL)-2-(4-BROMOBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
- N~1~-(4-METHOXYPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
N~1~-(4-BROMOPHENYL)-2-(4-CHLOROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the specific combination of bromine and chlorine atoms in its structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[(4-chlorobenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3OS/c15-10-3-7-12(8-4-10)17-14(21)19-18-13(20)9-1-5-11(16)6-2-9/h1-8H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZEQBKWPITBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycylglycinate](/img/structure/B14920716.png)

![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B14920739.png)


methanone](/img/structure/B14920756.png)
![N-(4-{[4-(3-phenoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14920762.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B14920770.png)
![N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B14920771.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enamide](/img/structure/B14920776.png)
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-1H-indole-3-carboxamide](/img/structure/B14920782.png)
![N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14920787.png)

